

13C NMR Analysis of 1,4-Dibromo-2,2-dimethylbutane: A Comparative Guide

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Compound of Interest

Compound Name: 1,4-Dibromo-2,2-dimethylbutane

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This guide provides a comprehensive comparison of the predicted ¹³C NMR spectral data for **1,4-dibromo-2,2-dimethylbutane** against experimentally determined data for structurally related compounds. The inclusion of detailed experimental protocols and visual aids is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science in their structural elucidation endeavors.

Comparative ¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shifts (δ) in parts per million (ppm) for **1,4-dibromo-2,2-dimethylbutane** and selected reference compounds. The data for **1,4-dibromo-2,2-dimethylbutane** is predicted, while the data for the comparative compounds is based on experimental values.

Compound Name	C1 (CH ₂ Br/C H ₃)	C2 (C(CH ₃) ₂ / CH)	C3 (CH ₂ /CH ₃)	C4 (CH ₂ Br/C H ₃)	Quaternary C	Methyl C's (on C2)
1,4-Dibromo-2,2-dimethylbutane (Predicted)	~45.0	~40.0	~55.0	~35.0	~40.0	~28.0
1,4-Dibromobutane[1][2][3]	33.5	31.0	31.0	33.5	N/A	N/A
1-Bromo-2-methylpropane[4][5]	43.8	31.2	21.0 (CH ₃)	N/A	N/A	21.0
2,2-Dimethylbutane[6][7][8][9]	8.7 (C ₄)	31.5 (C ₂)	36.5 (C ₃)	N/A	31.5	28.9
Neopentane[10][11][12]	27.9 (CH ₃)	31.5 (C)	27.9 (CH ₃)	27.9 (CH ₃)	31.5	27.9

Note: Predicted values for **1,4-dibromo-2,2-dimethylbutane** are based on established chemical shift trends and the influence of substituents.

Interpretation of Spectral Data

The predicted ¹³C NMR spectrum of **1,4-dibromo-2,2-dimethylbutane** is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.

- **C1 and C4 (Brominated Carbons):** The carbons directly attached to the bromine atoms (C1 and C4) are expected to be significantly deshielded and therefore appear at the downfield end of the aliphatic region, typically around 45-55 ppm. The C4 carbon, being further from the bulky dimethyl group, may experience a slightly different electronic environment compared to the C1 carbon.
- **C2 (Quaternary Carbon):** The quaternary carbon (C2) is also expected to be downfield due to the four carbon-carbon bonds, likely appearing in the 35-45 ppm range.
- **C3 (Methylene Carbon):** The methylene carbon (C3) adjacent to the quaternary center will have a chemical shift influenced by its proximity to the electron-withdrawing bromine on C4 and the steric bulk of the dimethyl group. Its predicted shift is around 55 ppm.
- **Methyl Carbons:** The two methyl groups attached to the C2 carbon are chemically equivalent and will give rise to a single, more shielded (upfield) signal, predicted to be around 28 ppm.

Comparison with the reference compounds provides valuable insights:

- **1,4-Dibromobutane:** This simpler analog shows the deshielding effect of the bromine atoms on the terminal carbons.
- **1-Bromo-2-methylpropane:** This compound illustrates the influence of a single bromine atom and methyl branching on chemical shifts.
- **2,2-Dimethylbutane and Neopentane:** These alkanes provide baseline chemical shift values for the quaternary carbon and methyl groups in a similar structural framework, highlighting the significant downfield shift caused by the introduction of bromine atoms.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following is a general protocol for the acquisition of a proton-decoupled ^{13}C NMR spectrum of a small organic molecule like **1,4-dibromo-2,2-dimethylbutane**.

1. Sample Preparation:

- Dissolve 10-50 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6).

- The choice of solvent should be based on the solubility of the compound and its chemical inertness.
- Transfer the solution to a standard 5 mm NMR tube.
- If required for quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS also serves as the chemical shift reference (0.00 ppm).

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and good line shape.

3. Acquisition Parameters:

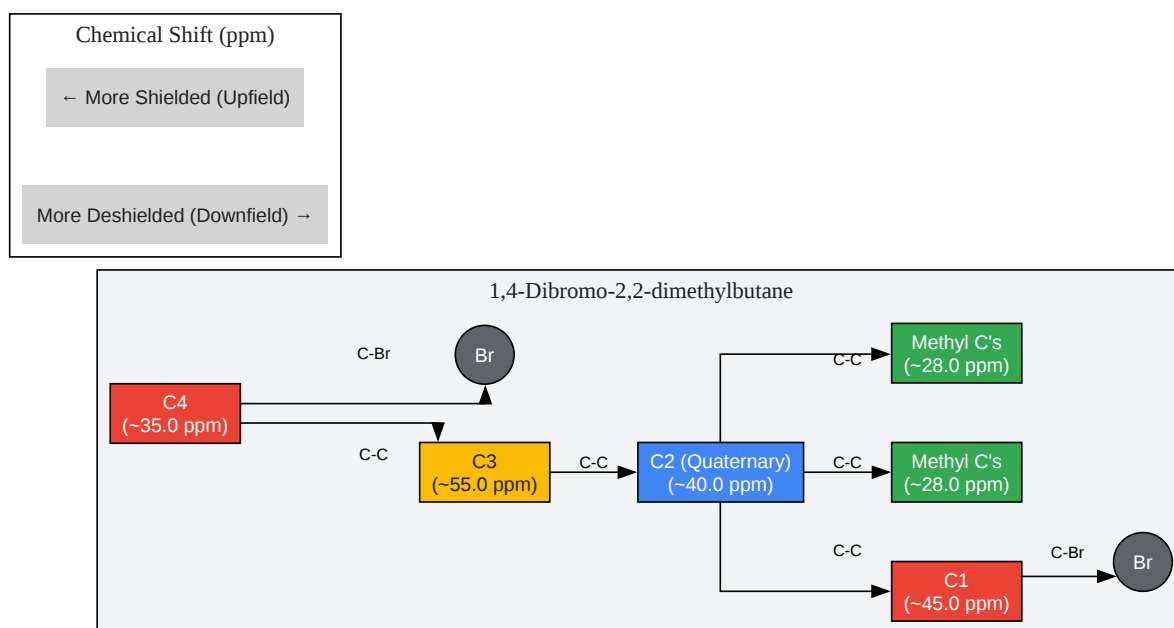
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Acquisition Time (AQ): Typically set to 1-2 seconds.
- Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons.
- Pulse Width: A 30° or 45° pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays associated with a 90° pulse.
- Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (from several hundred to several thousand) is usually required to obtain a good signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Apply baseline correction.
- Reference the spectrum to the solvent signal or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks if quantitative analysis is desired (note that for standard proton-decoupled ^{13}C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect).

Visualization of Chemical Shift Relationships

The following diagram illustrates the connectivity and the expected relative ^{13}C NMR chemical shifts for **1,4-dibromo-2,2-dimethylbutane**.



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Caption: Predicted ^{13}C NMR chemical shifts and connectivity for **1,4-dibromo-2,2-dimethylbutane**.

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